molecular formula C7H14O2 B2532007 (1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol CAS No. 1909288-29-4

(1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol

Cat. No.: B2532007
CAS No.: 1909288-29-4
M. Wt: 130.187
InChI Key: KPEQWKNUQXHLHA-NTSWFWBYSA-N
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Description

(1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol: is a chiral compound with a unique cyclobutane ring structure

Properties

IUPAC Name

(1S,3R)-3-methoxy-2,2-dimethylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(2)5(8)4-6(7)9-3/h5-6,8H,4H2,1-3H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEQWKNUQXHLHA-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C[C@H]1OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric Michael addition followed by an intramolecular cyclization. The reaction conditions often include the use of chiral ligands and metal catalysts such as scandium triflate or magnesium triflate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or substituted cyclobutanes.

Scientific Research Applications

Chemistry

In the realm of chemistry, (1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol serves as an essential building block for synthesizing complex molecules. Its chiral nature allows researchers to study stereoselective reactions and develop methodologies for chiral synthesis.

Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganateKetones, carboxylic acids
ReductionLithium aluminum hydrideAlcohols, alkanes
SubstitutionSodium methoxideEthers, substituted cyclobutanes

Biology

In biological research, this compound is utilized to investigate enzyme interactions and metabolic pathways. Its chiral characteristics facilitate the exploration of enantioselective processes within biological systems.

Key Biological Activities:

  • MCHR1 Antagonism: Compounds similar to this compound have shown potential as antagonists to the Melanin Concentrating Hormone Receptor 1 (MCHR1), which is involved in regulating food intake and body weight .
  • Neuroprotective Effects: The compound may promote neuronal growth and improve synaptic connectivity, making it relevant in studying neurodegenerative diseases .
  • Anti-inflammatory Properties: Evidence suggests that it can modulate inflammatory responses, potentially aiding conditions such as inflammatory bowel disease .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties. Its ability to inhibit glutathione peroxidase 4 (GPx4) leads to the induction of ferroptosis—a regulated form of cell death characterized by lipid peroxide accumulation. This mechanism positions it as a candidate for developing drugs targeting specific enzymes or receptors involved in cancer therapies .

Case Study 1: Ferroptosis Induction

A study demonstrated that this compound effectively induces ferroptosis in cancer cells by inhibiting GPx4. This led to increased lipid peroxides within the cells, triggering cell death pathways that are not activated by conventional apoptosis-inducing agents .

Case Study 2: MCHR1 Antagonism

Research involving animal models indicated that compounds with similar structures to this compound could significantly reduce body weight by antagonizing MCHR1. This finding opens avenues for developing weight management therapies based on this mechanism .

Industrial Applications

In the industrial sector, this compound is used in producing fine chemicals and pharmaceuticals. Its role as an intermediate in synthesizing active pharmaceutical ingredients (APIs) highlights its importance in drug formulation processes .

Mechanism of Action

The mechanism of action of (1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of glutathione peroxidase 4 (GPX4), leading to the induction of ferroptosis, a type of programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol is unique due to its specific cyclobutane ring structure and methoxy group, which confer distinct chemical and biological properties. Its ability to undergo various stereoselective reactions makes it a valuable compound in both research and industrial applications.

Biological Activity

(1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol is a cyclobutane derivative with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, making it a subject of interest in pharmacological research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Basic Information

  • Molecular Formula: C7H14O2
  • Molecular Weight: 130.18 g/mol
  • CAS Number: 1909288-29-4
  • Purity: Minimum 95% .

Structure

The compound features a cyclobutane ring with two methyl groups and a methoxy group attached, contributing to its biological properties.

Research indicates that this compound may interact with various biological pathways:

  • MCHR1 Antagonism : It has been suggested that compounds similar to this compound can act as antagonists to the Melanin Concentrating Hormone Receptor 1 (MCHR1). This receptor is implicated in regulating food intake and body weight. Antagonists of MCHR1 have demonstrated potential for weight loss and metabolic regulation in animal models .
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties by promoting neuronal growth and improving neuronal architecture. This is particularly relevant for conditions involving synaptic connectivity alterations, such as neurological disorders .
  • Anti-inflammatory Properties : Evidence suggests that compounds targeting MCHR1 can play a role in inflammatory responses, potentially aiding in conditions like inflammatory bowel disease (IBD) through modulation of intestinal inflammation .

Study 1: MCHR1 Antagonism and Weight Management

A study demonstrated that the administration of MCHR1 antagonists led to significant weight loss in diet-induced obese mice. The results highlighted the potential for this compound to influence metabolic pathways related to obesity management .

Data Table: Biological Activities Summary

Activity TypeMechanism/EffectReference
MCHR1 AntagonismWeight loss in obese models
NeuroprotectionPromotes neuronal growth
Anti-inflammatoryModulates intestinal inflammation

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the cyclobutane core in (1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol while managing ring strain and stereochemical control?

  • Methodology : Utilize strain-relief approaches, such as [2+2] photocycloadditions or transition-metal-catalyzed cyclizations, to assemble the cyclobutane ring. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., enantioselective alkylation) can direct the (1S,3R) configuration. Post-synthetic modifications, like methoxy group introduction via nucleophilic substitution, should be optimized under anhydrous conditions to avoid side reactions .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry and substituent positions in this compound?

  • Methodology :

  • NMR : Use 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY to determine spatial relationships between protons, confirming substituent positions and ring conformation.
  • X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtainable.
  • IR and Mass Spectrometry : Validate functional groups (e.g., methoxy and hydroxyl) and molecular weight .

Q. What storage conditions are critical to prevent degradation of this compound?

  • Methodology : Store in inert atmospheres (argon/nitrogen) at 2–8°C to minimize oxidation. Use amber vials to protect against photodegradation. Avoid exposure to moisture, as the cyclobutane ring may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How does the (1S,3R) stereochemistry influence interactions with biological targets like metabotropic glutamate receptors (mGluRs)?

  • Methodology :

  • Docking Studies : Compare binding affinities of (1S,3R) vs. other stereoisomers using molecular dynamics simulations (e.g., AutoDock Vina).
  • Pharmacological Assays : Test agonist/antagonist activity in mGluR-expressing cell lines, correlating stereochemistry with efficacy (EC50_{50}) .

Q. What computational methods best model the conformational dynamics of the cyclobutane ring under physiological conditions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate energy barriers for ring puckering and substituent rotation.
  • Molecular Dynamics (MD) : Simulate solvated systems (e.g., in water or lipid bilayers) to assess stability in biological environments .

Q. How can researchers resolve contradictions in reported yields for introducing the 3-methoxy group during synthesis?

  • Methodology :

  • Comparative Reaction Screening : Test polar aprotic solvents (DMF vs. DMSO) and bases (K2_2CO3_3 vs. NaH) to identify optimal conditions.
  • Kinetic Analysis : Use in-situ FTIR or HPLC to monitor intermediate formation and side reactions (e.g., elimination) .

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